Limonene oxide, trans-(-)-
Description
Stereochemical Considerations in Limonene (B3431351) Oxide Research
The chemistry of limonene oxide is intrinsically linked to its stereochemistry. The molecule possesses multiple chiral centers, leading to the existence of various stereoisomers. The primary distinction is between the cis and trans diastereomers, which describe the spatial relationship of the epoxide ring relative to the isopropenyl group. smolecule.com Each of these diastereomers also exists as a pair of enantiomers, denoted as (+) and (-), corresponding to their effect on plane-polarized light. ontosight.ai
The stereochemical configuration of limonene oxide isomers profoundly influences their chemical reactivity and physical properties. smolecule.com The bulky isopropenyl group typically orients itself in an equatorial position in both cis and trans isomers, which affects the accessibility of the epoxide ring to reagents. smolecule.comcdnsciencepub.com This structural difference leads to significant variations in reaction rates and product selectivity.
A key area of research is the differential reactivity of the cis and trans isomers in ring-opening reactions. acs.org
Hydrolysis: Acid-catalyzed hydrolysis proceeds much more rapidly for the cis-isomer than the trans-isomer. smolecule.com This kinetic difference is exploited as a primary method for separating the two diastereomers from a mixture, as the cis-epoxide is selectively converted to limonene-1,2-diol, leaving the trans-epoxide unreacted. smolecule.com
Aminolysis: The reaction of limonene oxide with amines, a key step in synthesizing precursors for polyurethanes, also shows high diastereoselectivity. cdnsciencepub.comresearchgate.net The ring-opening of trans-limonene oxide with an amine nucleophile is more facile and occurs at the less sterically hindered carbon atom. cdnsciencepub.com
Enzymatic Reactions: Biocatalysis using epoxide hydrolase (EH) enzymes demonstrates remarkable stereoselectivity. Limonene-1,2-epoxide (B132270) hydrolase (LEH) can distinguish between stereoisomers, preferentially hydrolyzing certain isomers while leaving others untouched. wikipedia.orgnih.gov For instance, some enzymatic preparations have been used for the kinetic resolution of limonene oxide mixtures, allowing for the isolation of specific isomers like trans-(4R)-limonene oxide in high stereochemical purity. researchgate.netcnr.it
The table below summarizes the comparative reactivity of cis and trans-limonene oxide in key chemical transformations.
| Reaction | cis-Limonene Oxide Reactivity | trans-Limonene Oxide Reactivity | Research Finding |
| Acid-Catalyzed Hydrolysis | High reactivity; hydrolyzes approximately 200 times faster than the trans-isomer. smolecule.com | Low reactivity; remains largely unreacted under conditions that hydrolyze the cis-isomer. | This kinetic difference is the basis for the chemical resolution of cis/trans mixtures. acs.orgcdnsciencepub.com |
| Rearrangement with Lewis Acids | Tends to yield cyclopentanecarboxaldehyde derivatives. royalsocietypublishing.org | Tends to yield dihydrocarvone (B1202640). royalsocietypublishing.org | The stereochemistry of the starting epoxide directs the reaction toward different carbocyclic skeletons. royalsocietypublishing.org |
| Copolymerization with CO₂ | Less reactive or unreactive in certain catalytic systems. d-nb.infonih.gov | Exhibits high selectivity and reactivity with specific catalysts (e.g., β-diiminate zinc acetate). nih.gov | Enables the synthesis of highly regioregular and stereoregular polycarbonates. d-nb.infonih.gov |
| Crosslinking with Anhydrides | Forms thermosetting polymers with high mechanical strength. acs.org | Forms thermoplastic polymers. acs.org | The stereochemistry directly influences the crosslinking density and resulting material properties. acs.org |
Significance of trans-(-)-Limonene Oxide in Terpenoid Chemistry
The trans isomers of limonene oxide, and specifically trans-(-)-limonene oxide, are significant chiral building blocks in terpenoid chemistry and organic synthesis. ontosight.aisigmaaldrich.com Their utility stems from the defined stereochemistry and the presence of two reactive functional groups: the epoxide and the isopropenyl double bond. This bifunctionality allows for a wide range of selective chemical modifications.
In the realm of polymer chemistry, trans-limonene oxide is a key monomer for producing sustainable, bio-based polymers. d-nb.info The alternating copolymerization of trans-limonene oxide with carbon dioxide, often catalyzed by zinc complexes, yields regioregular polycarbonates. nih.gov This reaction's high selectivity for the trans isomer is a critical aspect, producing polymers with well-defined structures and properties. d-nb.infonih.gov These materials are investigated as alternatives to petroleum-derived plastics.
Furthermore, trans-(-)-limonene oxide serves as a precursor for other valuable terpenoid compounds and fine chemicals. Its stereospecific reactions are crucial for creating complex molecular architectures. acs.org For example, the controlled rearrangement of trans-limonene oxide using specific acid catalysts can selectively produce dihydrocarvone, a significant flavor and fragrance compound. royalsocietypublishing.org The epoxide ring can also be converted into other functional groups, such as aziridines for the synthesis of chiral ligands or cyclic carbonates for use in non-isocyanate polyurethanes. cdnsciencepub.comoup.com
The table below details the synthesis of various derivatives from limonene oxide, highlighting the role of the trans isomer.
| Starting Material | Reagent(s) | Product | Significance of Transformation |
| trans-Limonene Oxide | Carbon Dioxide (CO₂) with β-diiminate zinc catalyst | Poly(limonene carbonate) | Selective polymerization of the trans isomer leads to stereoregular and regioregular bio-based polycarbonates. nih.gov |
| trans-Limonene Oxide | Erbium triflate or other Lewis acids | Dihydrocarvone | Stereoselective rearrangement provides access to a valuable flavor and fragrance compound. royalsocietypublishing.org |
| trans-Limonene Oxide | Ethanolamine | β-Amino alcohol | Diastereoselective ring-opening is a key step in synthesizing chiral building blocks like aziridines. cdnsciencepub.com |
| trans-Limonene Oxide | Carbon Dioxide (CO₂) with Tetrabutylammonium (B224687) chloride catalyst | trans-Limonene-derived cyclic carbonate | Stereoselective synthesis of precursors for non-isocyanate polyurethanes (NIPUs). oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-LPEHRKFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@H](C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195263, DTXSID101017702 | |
| Record name | Limonene oxide, trans-(-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42477-94-1, 4959-35-7 | |
| Record name | Limonene oxide, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042477941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Limonene oxide, trans-(-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE OXIDE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HCX9R999Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Trans Limonene Oxide and Its Derivatives
Stereoselective Chemical Epoxidation Strategies
The selective oxidation of limonene (B3431351), a readily available monoterpene from citrus fruit peels and pine oils, presents a valuable pathway to a range of useful chemical intermediates. mdpi.comscielo.org.co The epoxidation of its two double bonds, the endocyclic and the exocyclic, can lead to various products, including the commercially significant 1,2-limonene oxide. scielo.org.conih.gov Achieving high selectivity for a specific stereoisomer, such as trans-(-)-limonene oxide, requires carefully controlled synthetic strategies.
Regioselective and Diastereoselective Control in Epoxide Formation
The formation of limonene oxide isomers is highly dependent on the reaction conditions and the catalytic system employed. The primary products of (R)-(+)-limonene epoxidation are limonene-8,9-epoxide and limonene-1,2-epoxide (B132270), both of which exist as a mixture of cis- and trans-isomers. nih.gov Due to the higher substitution of the endocyclic double bond, electrophilic epoxidation tends to favor the formation of 1,2-limonene oxide. nih.gov
Several catalytic systems have been investigated to control the regioselectivity and diastereoselectivity of this reaction. For instance, using alumina (B75360) as a heterogeneous catalyst with hydrogen peroxide has been shown to be an efficient and green method for producing limonene diepoxide. scielo.org.co Another approach involves the use of titanium-doped mesoporous materials like Ti-MCM41 and Ti-MWW with tert-butyl hydroperoxide (TBHP) as the oxidant, which can yield perillyl alcohol as the main product under specific conditions. scielo.org.co The choice of catalyst and oxidant plays a crucial role in directing the reaction towards the desired epoxide isomer.
Utilisation of Bromohydrin Intermediates in trans-Limonene Oxide Synthesis
A highly effective method for the stereoselective synthesis of trans-1,2-limonene oxide involves the use of a bromohydrin intermediate. mdpi.comresearchgate.net This two-step process begins with the formation of a bromohydrin from limonene using a bromine source like N-bromosuccinimide (NBS) in an aqueous solvent such as acetone (B3395972). nih.govmdpi.com The resulting bromonium ion intermediate is then attacked by a water molecule to form the bromohydrin. nih.gov
This intermediate is subsequently treated with a base, typically aqueous sodium hydroxide, to facilitate an intramolecular nucleophilic substitution, yielding the trans-1,2-epoxide with high stereoselectivity. mdpi.comresearchgate.net This method has proven successful for producing trans-limonene bis-epoxide as well, by forming a di-bromohydrin intermediate that is then converted to the dioxide. mdpi.comresearchgate.net By carefully controlling parameters such as temperature and the molar ratio of limonene to NBS, a high yield of the desired trans-epoxide can be achieved. mdpi.comncl.ac.uk
Investigation of Oxidizing Agents and Catalytic Systems for Enhanced Selectivity
A wide array of oxidizing agents and catalytic systems have been explored to enhance the selectivity of limonene epoxidation. Hydrogen peroxide is a commonly used oxidant due to its environmental friendliness, though its use can sometimes lead to the formation of byproducts like carveol (B46549) and carvone (B1668592) through radical reactions. mdpi.comscispace.com To mitigate this, catalytic systems are often employed.
Metal-Salen complexes, particularly with manganese, have shown effectiveness in the allylic oxidation of limonene, leading to carveol and carvone. scielo.org.co For the desired epoxidation, other systems have been more successful. The Jacobsen catalyst, for example, has demonstrated high selectivity towards the endocyclic epoxide diastereomers. scielo.org.coresearchgate.net Another effective system involves the in-situ generation of dimethyldioxirane (B1199080) (DMDO) from Oxone® and acetone, which can achieve high conversion and yield of limonene dioxide. mdpi.comscispace.com
Recent research has also focused on polyoxometalate catalysts, such as a phosphotungstate polyoxometalate, which can efficiently catalyze the epoxidation of limonene to 1,2-limonene oxide using hydrogen peroxide under solvent-free conditions. d-nb.info Similarly, molybdenum-based catalysts have shown high conversion and selectivity for monoepoxides. abo.fi The choice of solvent can also significantly influence the reaction outcome, with acetonitrile (B52724) often being used to activate the oxidant. researchgate.netmdpi.com
Table 1: Comparison of Catalytic Systems for Limonene Epoxidation
| Catalyst System | Oxidizing Agent | Key Products | Selectivity/Yield | Reference(s) |
| Alumina (Al2O3) | Hydrogen Peroxide | Limonene diepoxide | Efficient and green method | scielo.org.co |
| Ti-MCM41 / Ti-MWW | TBHP | Perillyl alcohol | 39% yield of perillyl alcohol | scielo.org.co |
| N-bromosuccinimide (NBS) / NaOH | - | trans-1,2-Limonene oxide | >85% trans-1,2-oxide | mdpi.com |
| Jacobsen's Catalyst | - | Endocyclic epoxides | High selectivity | scielo.org.coresearchgate.net |
| In-situ DMDO (from Oxone®) | Oxone®/Acetone | Limonene dioxide | 97% yield | scispace.com |
| Phosphotungstate polyoxometalate | Hydrogen Peroxide | 1,2-Limonene oxide | 94% yield | d-nb.info |
| Molybdenum-based catalysts | TBHP | Limonene monoepoxides | Up to 97% selectivity | abo.fi |
Biocatalytic and Enzymatic Approaches for Limonene Oxide Production
Biocatalysis offers a green and highly selective alternative to chemical synthesis for the production of limonene oxides. Enzymes can operate under mild conditions and often exhibit remarkable stereospecificity, leading to the formation of pure enantiomers of the desired products. nih.govdntb.gov.ua
Peroxygenase-Mediated Epoxidation of Limonene Enantiomers
Peroxygenases have emerged as powerful biocatalysts for the epoxidation of limonene. mdpi.comnih.gov For instance, a peroxygenase from oat (Avena sativa) flour has been shown to catalyze the stereospecific epoxidation of both (R)- and (S)-limonene. mdpi.comnih.gov This enzyme exhibits excellent diastereoselectivity, producing the trans-1,2-monoepoxide from (R)-limonene and the cis-1,2-monoepoxide from (S)-limonene. mdpi.comnih.gov
The reaction is typically carried out using an oxidant like tert-butyl hydroperoxide (t-BuOOH). mdpi.com This biocatalytic process is advantageous due to its operational simplicity, the absence of toxic metal catalysts, and the use of a cost-effective enzyme source. nih.gov The resulting enantiopure limonene 1,2-epoxides are valuable starting materials for the synthesis of biorenewable polymers and other chiral derivatives. mdpi.com Other peroxygenases, such as chloroperoxidase from Caldariomyces fumago, have also been shown to be active in the regio- and diastereoselective transformation of limonene to its 1,2-epoxide. mdpi.com
Enzyme Kinetics and Regioselectivity in Biotransformations
The kinetics and regioselectivity of enzymatic limonene transformations are crucial for optimizing product yields. In the case of the oat peroxygenase, the enzyme displays high regioselectivity for the endocyclic double bond over the exocyclic one. mdpi.com Interestingly, this enzyme can also catalyze the stereoselective 6-hydroxylation of (R)-limonene to produce (+)-trans-carveol, demonstrating its multifaceted catalytic activity. mdpi.com
Fungal biotransformations have also been extensively studied. For example, Penicillium digitatum is known to hydrate (B1144303) (R)-(+)-limonene to α-terpineol with high regioselectivity. d-nb.infonih.gov The growth phase of the fungus and the substrate concentration significantly impact the biotransformation efficiency. nih.gov Kinetic studies have shown that the enzyme responsible for this transformation is inducible. nih.gov Other fungi, like Gongronella butleri, can catalyze the terminal hydroxylation of limonene to perillyl alcohol. d-nb.inforesearchgate.net The regioselectivity of these fungal transformations is a key area of research, with some strains showing a preference for hydroxylation at different positions of the limonene molecule. d-nb.info
Table 2: Biocatalytic Transformations of Limonene
| Biocatalyst | Substrate | Key Product(s) | Regioselectivity/Stereoselectivity | Reference(s) |
| Oat (Avena sativa) Peroxygenase | (R)-Limonene | trans-1,2-Limonene oxide, (+)-trans-Carveol | Excellent diastereoselectivity for epoxide, stereoselective hydroxylation | mdpi.com |
| Oat (Avena sativa) Peroxygenase | (S)-Limonene | cis-1,2-Limonene oxide | Excellent diastereoselectivity | mdpi.com |
| Chloroperoxidase (Caldariomyces fumago) | Limonene | 1,2-Limonene oxide | Regio- and diastereoselective | mdpi.com |
| Penicillium digitatum | (R)-(+)-Limonene | α-Terpineol | High regioselectivity for hydration | d-nb.infonih.gov |
| Gongronella butleri | (R)-(+)-Limonene | Perillyl alcohol | ~60% regioselectivity for terminal hydroxylation | d-nb.info |
| Fusarium proliferatum | (R)-(+)-Limonene | cis-(+)-Carveol | 98.4% de, 99.8% ee | d-nb.info |
Scalable Synthesis and Process Optimization for trans-(-)-Limonene Oxide
The industrial viability of trans-(-)-limonene oxide and its derivatives is highly dependent on the development of scalable and efficient synthetic routes that afford high isomeric purity. Research has focused on both direct stereoselective synthesis and the separation of diastereomeric mixtures on a large scale, coupled with meticulous optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
Large-Scale Preparative Methods for High Isomeric Purity
Achieving high isomeric purity of trans-(-)-limonene oxide on a large scale is a significant challenge due to the frequent co-formation of the cis-isomer during epoxidation. Two primary strategies have emerged as effective: stereoselective synthesis that preferentially forms the trans-isomer and kinetic resolution that separates a pre-existing cis/trans mixture.
One of the most successful large-scale stereoselective methods involves a two-step process starting from (R)-(+)-limonene. This technique, capable of producing the target compound at a scale greater than one kilogram per batch, is considered readily transferable to a pilot plant. mdpi.com The synthesis first involves the regio- and stereoselective formation of a bromohydrin intermediate from the endocyclic double bond of limonene. mdpi.com This is achieved using N-bromosuccinimide (NBS) as the bromine source in an aqueous acetone solution. mdpi.com This intermediate is then readily converted to trans-1,2-limonene oxide by treatment with an aqueous solution of sodium hydroxide. mdpi.com This method is highly effective, yielding a product that contains more than 85% of the desired trans-1,2-limonene oxide. mdpi.com
A second crucial approach for obtaining high-purity trans-isomer is through the kinetic resolution of a commercially available cis/trans mixture of limonene oxide. researchgate.net This method exploits the different reaction rates of the two diastereomers with a specific reagent. Less nucleophilic amines, such as pyrazole (B372694) and triazole, have been found to selectively catalyze the hydrolysis of cis-limonene oxide to its corresponding 1,2-diol, leaving the trans-isomer largely unreacted. researchgate.net The unreacted trans-(-)-limonene oxide can then be recovered in high yield and purity through a simple workup procedure. researchgate.net Using this technique, the isolated trans-isomer can achieve a purity of over 98%. mdpi.comresearchgate.net For instance, the use of pyrazole can result in a recovery of up to 80% of the theoretical yield of trans-limonene oxide. researchgate.net
Large-Scale Preparative Methods for High Purity trans-(-)-Limonene Oxide
| Method | Key Reagents | Typical Scale | Purity Achieved | Reported Yield | Reference |
|---|---|---|---|---|---|
| Stereoselective Bromohydrination | (R)-(+)-Limonene, N-Bromosuccinimide (NBS), Sodium Hydroxide (NaOH) | >1 kg per batch | >85% trans-isomer | Not specified for the final oxide, but the overall process is high-yielding. | mdpi.com |
| Kinetic Resolution via Selective Hydrolysis | cis/trans-Limonene oxide mixture, Pyrazole (or Triazole), Water | Scalable laboratory procedure | >98% trans-isomer | Up to 80% recovery of trans-isomer | researchgate.net |
Process Parameter Optimization (e.g., Temperature, Molar Ratios, Reaction Time)
The efficiency, selectivity, and yield of synthetic routes to trans-(-)-limonene oxide are profoundly influenced by key process parameters. Optimization of these variables is critical for developing robust and economically feasible large-scale production methods.
Temperature: Reaction temperature is a critical parameter affecting both reaction rate and selectivity. For the stereoselective synthesis of limonene trans-dioxide via the bromohydrin route, a temperature of 60 °C was found to be optimal. acs.orgresearchgate.net In other processes, such as the carbonation of pure trans-1,2-limonene oxide, temperature significantly dictates the conversion rate. nih.gov Studies have shown that while 140 °C leads to high conversion, lowering the temperature to 120 °C maintains high selectivity, whereas at 80 °C, both conversion and selectivity diminish significantly. nih.gov For the kinetic resolution using pyrazole, a temperature of 100°C is employed to facilitate the selective hydrolysis of the cis-isomer.
Molar Ratios: The stoichiometry of reactants is fundamental to maximizing product formation and minimizing side reactions. In the synthesis of limonene trans-dioxide using NBS, an optimized molar ratio of limonene to NBS of 1:2 was identified as crucial for achieving a high yield. acs.orgresearchgate.net For chemoenzymatic epoxidation processes, parameters such as the concentration of the acyl donor and the oxidant (hydrogen peroxide) are carefully optimized. For instance, a process was maximized using 70 mM octanoic acid and 250 mM H₂O₂ for a 40 mM concentration of (R)-(+)-limonene. researchgate.netacs.org In kinetic resolution, the amount of the resolving agent is key; one successful method uses 0.15 equivalents of pyrazole relative to the limonene oxide mixture.
Reaction Time: The duration of the reaction directly impacts throughput and can influence the product distribution. The synthesis of limonene trans-dioxide via the NBS method is remarkably rapid, achieving a 97% yield in just 5 minutes under optimal conditions. acs.orgresearchgate.net In contrast, kinetic resolution methods may require longer periods; the pyrazole-mediated hydrolysis of cis-limonene oxide is typically run for 6 hours. Continuous flow processes, which are inherently scalable, can dramatically reduce reaction times. In one optimized flow epoxidation of limonene, a residence time of only 16.7 minutes was needed to achieve high conversion and selectivity. rsc.org
Optimization of Process Parameters for trans-(-)-Limonene Oxide Synthesis
| Method | Parameter Optimized | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| Stereoselective Synthesis of Limonene trans-Dioxide | Temperature | 60 °C | Contributes to 97% yield. | acs.orgresearchgate.net |
| Stereoselective Synthesis of Limonene trans-Dioxide | Molar Ratio (Limonene:NBS) | 1:2 | Essential for achieving 97% yield. | acs.orgresearchgate.net |
| Stereoselective Synthesis of Limonene trans-Dioxide | Reaction Time | 5 minutes | Rapid conversion to achieve 97% yield. | acs.orgresearchgate.net |
| Kinetic Resolution | Temperature | 100 °C | Facilitates selective hydrolysis of cis-isomer. | |
| Kinetic Resolution | Molar Ratio (Pyrazole:Limonene Oxide) | 0.15 : 1 | Yields 77% of >98% pure trans-isomer. | |
| Kinetic Resolution | Reaction Time | 6 hours | Allows for completion of the selective hydrolysis. | |
| Continuous Flow Epoxidation | Residence Time | 16.7 minutes | 89% limonene conversion with >90% selectivity to 1,2-oxides. | rsc.org |
Elucidation of Chemical Transformations and Reaction Pathways of Trans Limonene Oxide
Epoxide Ring-Opening Reactions and Mechanistic Studies
The epoxide ring of trans-(−)-limonene oxide is susceptible to various ring-opening reactions, a characteristic that makes it a versatile intermediate in organic synthesis. These transformations are influenced by the nature of the nucleophile, the catalyst, and the reaction conditions, leading to a diverse array of functionalized products.
The reaction of trans-(−)-limonene oxide with nucleophiles is a cornerstone of its chemical reactivity. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The approach of the nucleophile is governed by the Fürst-Plattner rule, which dictates a trans-diaxial opening of the epoxide ring. This rule explains the high regioselectivity observed in many of these reactions, where the nucleophile attacks the less hindered carbon atom of the epoxide.
In the context of limonene (B3431351) oxide, the bulky isopropenyl group typically assumes an equatorial position, influencing the conformational preference of the cyclohexane (B81311) ring and, consequently, the trajectory of the incoming nucleophile. This leads to the formation of products with a trans-diaxial arrangement of the newly introduced nucleophile and the hydroxyl group.
The reactivity of the trans-isomer is often higher than that of its cis-counterpart in nucleophilic additions. This difference in reactivity is exploited in kinetic resolution processes, where a nucleophile selectively reacts with the trans-epoxide, leaving the cis-epoxide unreacted. For instance, secondary amines have been effectively used for the kinetic resolution of limonene oxide isomers.
The nature of the nucleophile plays a critical role in the outcome of the reaction. A variety of nucleophiles, including alcohols, amines, and even carbon-based nucleophiles, have been employed to open the epoxide ring of trans-(−)-limonene oxide, leading to a wide range of valuable chemical entities.
The hydrolysis of trans-(−)-limonene oxide yields limonene-1,2-diol. This reaction can be catalyzed by acids or enzymes. Under acidic conditions, the reaction mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. smolecule.com This process can exhibit characteristics of both SN1 and SN2 pathways. smolecule.com
Studies have shown that the cis-isomer of limonene oxide hydrolyzes significantly faster than the trans-isomer under acidic conditions. smolecule.com This rate difference, which can be as high as 200-fold under general acid catalysis, forms the basis for the kinetic resolution of diastereomeric mixtures of limonene oxide. smolecule.com By carefully controlling the reaction conditions, it is possible to selectively hydrolyze the cis-epoxide, allowing for the isolation of the unreacted trans-(−)-limonene oxide. researchgate.net
Enzymatic hydrolysis, employing limonene epoxide hydrolases (LEHs), offers a highly stereoselective route to limonene-1,2-diols. cnr.itnih.govwikipedia.org These enzymes can catalyze the enantioconvergent hydrolysis of limonene oxide mixtures, producing a single stereoisomer of the diol. cnr.it The mechanism of LEH-catalyzed hydrolysis involves a direct nucleophilic attack of a water molecule on the epoxide carbon, facilitated by active site residues, without the formation of a covalent enzyme-substrate intermediate. wikipedia.org
Table 1: Comparison of Hydrolysis Methods for Limonene Oxide
| Method | Catalyst/Enzyme | Key Features | Product(s) | Reference(s) |
| Acid-Catalyzed | Perchloric acid, Sulfuric acid | Kinetic resolution possible due to faster hydrolysis of the cis-isomer. | Limonene-1,2-diol, Dihydrocarvone (B1202640) (isomerization byproduct) | smolecule.comoberlin.edu |
| Enzymatic | Limonene Epoxide Hydrolase (LEH) | High stereoselectivity, enantioconvergent hydrolysis. | Specific stereoisomers of Limonene-1,2-diol | cnr.itnih.govwikipedia.org |
| Metal-Catalyzed | Indium(III) chloride | Selective hydrolysis of the cis-epoxide in water. | Limonene-1,2-diol | ias.ac.in |
The reaction of trans-(−)-limonene oxide with amines, known as aminolysis, is a valuable method for the synthesis of β-amino alcohols. primescholars.comprimescholars.comscielo.br These compounds are important building blocks in medicinal chemistry and materials science. The reaction is highly regioselective, with the amine nucleophile preferentially attacking the less sterically hindered C-2 position of the epoxide ring in a trans-diaxial fashion. researchgate.netnih.gov This regioselectivity is a direct consequence of the Fürst-Plattner rule. researchgate.netnih.gov
The aminolysis of limonene oxide often exhibits high diastereoselectivity, with amines reacting preferentially with the trans-isomer over the cis-isomer. nih.govmdpi.com This selectivity allows for the kinetic resolution of diastereomeric mixtures of limonene oxide, where the trans-isomer is converted to the corresponding β-amino alcohol, leaving the cis-isomer unreacted. mdpi.comresearchgate.net A variety of primary and secondary amines, both alkyl and aryl, have been successfully employed in this reaction. primescholars.comscielo.br
The reaction is often carried out in the presence of water, which can act as a mild Brønsted acid catalyst, facilitating the opening of the epoxide ring. nih.gov The use of water as a solvent and catalyst makes this a more environmentally friendly approach. nih.gov
Table 2: Regioselectivity in the Aminolysis of (R)-(+)-limonene oxide
| Amine | Product(s) | Yield (%) | trans-isomer product (%) | cis-isomer product (%) | Reference |
| Allylamine (B125299) | β-amino alcohol | 78 | 85 | 15 | bioline.org.br |
| Propylamine | β-amino alcohol | 48 | 100 | - | bioline.org.br |
| Ethanolamine | β-amino alcohol | 68.5 | 82 | 18 | bioline.org.br |
| Morpholine (B109124) | β-amino alcohol | 56.9 | 95 | 5 | bioline.org.br |
Isomerization and Rearrangement Processes
Beyond ring-opening reactions, trans-(−)-limonene oxide can undergo isomerization and rearrangement to yield other valuable functionalized monoterpenoids. These transformations are typically catalyzed by acids, both Brønsted and Lewis types.
Acid-catalyzed rearrangement of trans-(−)-limonene oxide can lead to the formation of several isomeric products, including carveols, isocarveols, and dihydrocarvone. researchgate.net The product distribution is highly dependent on the nature of the catalyst and the reaction conditions. For instance, the use of certain Lewis acids can stereospecifically rearrange trans-limonene oxide to trans-dihydrocarvone. scispace.com This rearrangement is thought to proceed through the formation of a tertiary carbenium ion intermediate, followed by a hydride shift. scispace.com
The formation of dihydrocarvone from limonene oxide is a particularly well-studied transformation due to the importance of dihydrocarvone as a fragrance and flavor compound. nih.gov The reaction can be promoted by a variety of catalysts, including lithium perchlorate (B79767) and various metal triflates. scispace.comnih.gov
The choice of catalyst and reaction conditions exerts a profound influence on the selectivity of the isomerization and rearrangement of trans-(−)-limonene oxide. Both Brønsted and Lewis acids have been investigated for this purpose. researchgate.net
Heterogeneous catalysts, such as silica (B1680970) alumina (B75360), have been shown to exhibit different selectivities for the cis- and trans-isomers of limonene oxide. nih.govroyalsocietypublishing.org For example, with a silica alumina catalyst, trans-limonene oxide can be selectively converted to dihydrocarvone, while the cis-isomer yields a cyclopentanecarboxaldehyde. nih.govroyalsocietypublishing.org
Homogeneous catalysts, such as metal triflates, have also been shown to be effective. Bismuth triflate, for instance, has been identified as a highly active catalyst for the rearrangement of limonene oxide to dihydrocarvone under mild conditions. nih.gov The solvent can also play a crucial role in determining the product distribution. researchgate.net The presence of water in the reaction medium can lead to the formation of limonene diol as a competing hydrolysis product, thereby reducing the selectivity for the desired isomerization products. researchgate.net
Table 3: Catalyst and Product Selectivity in Limonene Oxide Rearrangement
| Catalyst | Substrate | Major Product(s) | Yield (%) | Reference(s) |
| Silica Alumina | trans-Limonene Oxide | Dihydrocarvone | 70 | nih.govroyalsocietypublishing.org |
| Lithium Perchlorate (LiClO4) | trans-Limonene Oxide | trans-Dihydrocarvone | 90 | scispace.com |
| Erbium Triflate (Er(OTf)3) | trans-Limonene Oxide | Dihydrocarvone | 86 (combined with aldehyde) | nih.gov |
| Bismuth Triflate (Bi(OTf)3) | Limonene Oxide (mixture) | Dihydrocarvone | 79.8 | royalsocietypublishing.org |
Derivatization Strategies for Functionalized Limonene Oxide Building Blocks
The unique chemical structure of trans-(−)-limonene oxide, characterized by a reactive epoxide ring and a chiral scaffold, makes it a valuable precursor for a variety of functionalized building blocks. Derivatization strategies primarily focus on the stereospecific ring-opening of the epoxide, leading to the introduction of new functionalities and the creation of complex molecular architectures. These strategies include the incorporation of phosphorus for the synthesis of specialized reagents and the formation of new cyclic structures, such as carbonates, through reactions involving the epoxide moiety.
Synthesis of Phosphorus Incorporation Reagents from trans-(−)-Limonene Oxide
A significant advancement in the use of trans-(−)-limonene oxide is the development of Phosphorus Incorporation (PI, or Π) reagents. ugr.esnih.gov These P(V)-based reagents provide a modular and stereospecific route for the synthesis of P-chiral phosphines and methylphosphonate (B1257008) oligonucleotides. ugr.esnih.govugr.es The synthesis leverages the trans-limonene oxide core to create an adaptable phosphorus(V) scaffold that facilitates the sequential and stereocontrolled addition of nucleophiles. ugr.esugr.es
This methodology stands in contrast to reagents derived from cis-limonene oxide, accessing different chemical space and reactivity profiles. ugr.esugr.es The PI reagent platform allows for the addition of up to three distinct carbon nucleophiles to the phosphorus center. ugr.es Following the sequential additions, a stereospecific reduction yields enantiopure P-chiral phosphines. ugr.esacs.org
A key feature of this strategy is its enantiodivergent nature. ugr.esnih.gov Although both enantiomers of the PI reagent are accessible, only a single isomer is necessary to produce either absolute stereochemistry in the final product. ugr.es The stereochemical outcome is controlled simply by altering the order in which the nucleophiles are added to the phosphorus scaffold. ugr.esnih.gov This approach has been successfully applied to the synthesis of precursors for methylphosphonate oligonucleotides (MPOs), a class of compounds with a chiral phosphorus backbone, by introducing a single methyl group followed by nucleosides. ugr.esugr.es This represents the first stereospecific method for accessing MPO building blocks. ugr.es
The kinetic separation of a commercial cis/trans-(+)-limonene oxide mixture can be achieved through ring-opening reactions with primary phosphido nucleophiles (LiPHR). acs.orgresearchgate.net This reaction, followed by treatment with aqueous ammonium (B1175870) chloride and hydrogen peroxide, yields unreacted cis-(+)-limonene oxide and diastereoenriched secondary phosphine (B1218219) oxides (SPOs) of the structure PHR(trans-(+)-Lim–OH)(O). acs.org These SPOs, which can be separated by chromatography or recrystallization, are valuable as potential ligands in asymmetric catalysis. acs.org
Formation of Cyclic Carbonates and Other Ring Systems
The reaction of trans-(−)-limonene oxide with carbon dioxide is a well-established method for forming five-membered cyclic carbonates, which are valuable bio-renewable monomers for producing non-isocyanate polyurethanes (NIPUs). researchgate.netnih.gov The cycloaddition of CO2 to the epoxide is a 100% atom-economical reaction and has been the subject of extensive research to optimize catalysts and reaction conditions. ncl.ac.ukncl.ac.uk
Studies have shown that the cycloaddition is highly stereoselective, with the trans-isomer of limonene oxide exhibiting significantly higher reactivity and conversion rates than the cis-isomer. researchgate.netnih.govd-nb.info This kinetic difference is attributed to the more favorable transition state for the nucleophilic attack on the trans-epoxide. d-nb.info
Various catalytic systems have been investigated, with tetrabutylammonium (B224687) halides, particularly tetrabutylammonium chloride (TBAC), emerging as inexpensive and effective homogeneous catalysts. researchgate.netnih.govncl.ac.uk The reaction is typically performed under elevated temperature and CO2 pressure. For instance, high conversion (87%) can be achieved at 120 °C and 40 bar of CO2 using 6 mol% of TBAC. researchgate.net Continuous flow methods using supercritical carbon dioxide as both a reagent and solvent have also been developed, employing catalysts like TBAC physisorbed on mesoporous silica. researchgate.net
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tetrabutylammonium chloride (TBAC) (6 mol%) | None | 120 | 40 | 20 | 87% Conversion | researchgate.net |
| Tetrabutylammonium chloride (TBAC) (6 mol%) | None | 140 | 40 | 20 | 86% Yield | ncl.ac.ukncl.ac.uk |
| [Bu4N]Br (3 mol%) / Polyoxometalate A (2 mol%) | None | Not Specified | 75 | 24 | ~40% Yield (trans-3) | d-nb.info |
| Tetrabutylammonium chloride (TBAC) | Supercritical CO2 | 120 | Not Specified | 20 | 99% Yield (Total) | acs.org |
| β-diiminate zinc acetate (B1210297) | None | 25 | ~6.9 (100 psi) | Not Specified | >99% Carbonate Linkages | nih.gov |
Beyond cyclic carbonates, the epoxide ring of trans-(−)-limonene oxide can be opened by other nucleophiles to create different ring systems or functionalized derivatives. The ring-opening is a classic organic transformation with wide utility. science.gov For example, reaction with amines leads to the formation of β-amino alcohols. cdnsciencepub.com This reaction's differing rates between the cis and trans isomers can be exploited for kinetic resolution of limonene oxide mixtures. cdnsciencepub.commdpi.comresearchgate.net Similarly, the reaction with morpholine has been studied to explore regioselectivity. science.govsmolecule.com Another derivatization involves reaction with ethanolamine, which selectively opens the trans-epoxide ring, leaving the cis-isomer unreacted and allowing for its recovery. cdnsciencepub.com These transformations underscore the versatility of trans-(−)-limonene oxide as a chiral building block for a diverse range of chemical structures. sigmaaldrich.comresearchgate.net
Advanced Analytical and Characterization Techniques for Limonene Oxide Research
Chromatographic Separations and Detection Methodologies
Chromatographic techniques are essential for separating the often co-occurring cis and trans isomers of limonene (B3431351) oxide and for determining their purity.
Gas chromatography (GC) is a powerful tool for separating the volatile cis and trans isomers of limonene oxide. researchgate.net When coupled with a mass spectrometry (MS) detector, GC-MS allows for both the quantification and identification of these isomers. The components are separated based on their differential interactions with the GC column's stationary phase, leading to distinct retention times. For instance, in a study using a Zebron ZB-5MS capillary column, GC-MS was used to confirm the presence of limonene oxide isomers before quantitative analysis. acs.org The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint. The molecular ion peak for limonene oxide is found at a mass-to-charge ratio (m/z) of 152.23. By comparing the retention times and mass spectra of unknown samples to those of authenticated reference standards, researchers can unambiguously identify and quantify the trans-(-)-limonene oxide content in a mixture. researchgate.net This method is crucial in monitoring the progress of synthesis reactions and in assessing the final purity of the isolated product, with purities often exceeding 98%. researchgate.net
High-performance liquid chromatography (HPLC) is another indispensable technique, particularly for assessing the diastereomeric purity of limonene oxide mixtures. researchgate.net The use of chiral stationary phases in HPLC columns allows for the effective separation of the cis and trans diastereomers. researchgate.net This separation is critical for verifying the success of stereoselective synthesis or kinetic resolution protocols, which aim to produce one diastereomer in high excess. For example, HPLC analysis has been used to confirm that isolated trans-(-)-limonene oxide is greater than 98% pure. researchgate.netresearchgate.net The high resolution offered by HPLC is also vital in challenging separations, such as those required during the development of synthetic routes to complex molecules where limonene oxide is a starting material. acs.org In some cases, HPLC is necessary to separate multiple diastereomers of products formed in subsequent reaction steps. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for the definitive structural elucidation of limonene oxide isomers and their derivatives, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.netacs.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide unambiguous data for the structural confirmation of trans-(-)-limonene oxide. researchgate.net The chemical shifts (δ) and coupling constants (J) of the signals in the NMR spectra are unique to the trans configuration and allow for its clear distinction from the cis isomer. researchgate.net For trans-(-)-limonene oxide, the assignments of all proton and carbon signals have been carefully determined. researchgate.net These assignments are crucial for confirming the structure and conformation of the molecule. The chemical shift of the proton at C2, for example, is influenced by the stereochemistry of the epoxide ring relative to the cyclohexane (B81311) chair conformation. researchgate.net
Below is a table of representative ¹H and ¹³C NMR chemical shifts for trans-(-)-limonene oxide.
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C1 | 59.8 | - |
| C2 | 58.1 | 2.95 (d, J=4.5 Hz) |
| C3 | 30.5 | 1.80-2.10 (m) |
| C4 | 41.2 | 2.15-2.25 (m) |
| C5 | 26.7 | 1.60-1.75 (m) |
| C6 | 24.1 | 1.35-1.50 (m) |
| C7 | 20.8 | 1.30 (s) |
| C8 | 149.7 | - |
| C9 | 109.2 | 4.70 (s) |
| C10 | 20.7 | 1.73 (s) |
| Note: NMR data can vary slightly based on the solvent and spectrometer frequency used. Data compiled from typical values found in the literature. |
For more complex molecules derived from trans-(-)-limonene oxide, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. researchgate.netresearchgate.net Techniques such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. acs.orgroyalsocietypublishing.org
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton. royalsocietypublishing.org
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. acs.orgroyalsocietypublishing.org
These 2D NMR methods were instrumental in the structural revision of natural products synthesized from trans-limonene oxide, where the initial proposed structures were found to be incorrect after careful analysis of the complete NMR dataset. acs.orgscielo.brscielo.br
Spectroscopic and Other Techniques for Reaction Monitoring and Kinetics
Monitoring the progress of chemical reactions involving trans-(-)-limonene oxide is crucial for optimizing reaction conditions and understanding reaction mechanisms. While chromatographic methods like GC are frequently used, other spectroscopic techniques can provide real-time or near-real-time data. rsc.org
In studies of the rearrangement of limonene oxide catalyzed by acids, GC analysis is the standard method to track the consumption of the starting material and the formation of products like dihydrocarvone (B1202640). royalsocietypublishing.orgresearchgate.net The kinetics of such reactions are often determined by taking aliquots from the reaction mixture at various time points and analyzing them by GC. bath.ac.uk For reactions in the aqueous phase, such as hydrolysis, ¹H NMR spectroscopy has been used as a direct, non-invasive method to monitor the reaction kinetics of both cis- and trans-limonene oxide, allowing for the simultaneous observation of reactants and products. oberlin.edu Additionally, techniques like in-situ infrared (IR) spectroscopy can be employed to follow the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic data. rsc.org In biocatalytic transformations, methods like liquid chromatography-mass spectrometry (LC-MS) are also used for reaction monitoring. srce.hr
Fourier Transform Infrared (FTIR) Spectroscopy in Polymerization Studies
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for monitoring the polymerization of trans-(-)-limonene oxide in real-time. This technique allows researchers to track the conversion of functional groups, providing critical insights into the reaction progress.
The polymerization of limonene oxide, often initiated by cationic ring-opening polymerization, involves the breaking of the epoxide ring. growingscience.comarxiv.org FTIR spectroscopy can effectively monitor this process by observing the disappearance of the characteristic absorption band of the epoxide ring and the appearance of new bands corresponding to the formed polymer structure. growingscience.comarxiv.org
A key spectral feature in the FTIR analysis of limonene oxide polymerization is the band associated with the epoxide ring vibration. For limonene oxide, this band is typically observed around 842 cm⁻¹. arxiv.org During polymerization, the intensity of this peak decreases, indicating the consumption of the monomer. Concurrently, a new, intense band associated with the ether linkage (C-O-C) of the resulting polyether appears, typically around 1068 cm⁻¹. arxiv.org The conservation of the vinylidene double bond peak in the spectrum of polylimonene oxide (PLO) confirms that polymerization occurs through the ring-opening of the epoxide function rather than through the double bond. growingscience.com
Real-time FTIR spectroscopy has been employed to determine the kinetics of photopolymerizations involving limonene-derived monomers. researchgate.net For instance, in the photopolymerization of formulations containing a limonene-derived curing agent, real-time FTIR was used to monitor the high reactivity by observing the rates of change for epoxy, double bond, and thiol groups. researchgate.net
Interactive Table:
Table 1: Characteristic FTIR Bands in the Polymerization of Limonene Oxide| Functional Group | Wavenumber (cm⁻¹) | Observation during Polymerization | Reference |
| Epoxide Ring | ~842 | Disappears | arxiv.org |
| Ether Linkage (C-O-C) | ~1068 | Appears | arxiv.org |
| C-O | 1700 | Appears | growingscience.com |
| OH | 3399 | Appears | growingscience.com |
The data in the table above is sourced from references growingscience.comarxiv.org.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for studying the curing kinetics of thermosetting resins derived from limonene oxide. DSC allows for the determination of key parameters such as the glass transition temperature (Tg), the heat of reaction (enthalpy), and the activation energy of the curing process.
In the context of trans-(-)-limonene oxide, DSC is used to investigate the curing behavior with various hardeners, such as anhydrides or amines. researchgate.net The curing of limonene dioxide (LDO), a derivative of limonene, with different hardeners has been studied using DSC, revealing a wide range of glass transition temperatures from -2 to 81 °C. researchgate.net This variation highlights the significant impact of the hardener on the thermal properties of the final cured material. researchgate.net
Isothermal and non-isothermal DSC analyses are employed to map the curing behavior and degree of conversion on a time-temperature-transformation (TTT) diagram. researchgate.net For instance, a study on the curing of limonene dioxide with methyltetrahydrophthalic anhydride (B1165640) (MTHPA) and triethylamine (B128534) showed that at 50°C, the isothermal curing required approximately 1000 minutes to reach a significant conversion level, indicating a slow reaction rate. researchgate.net
The curing process of limonene dioxide often occurs in multiple stages. researchgate.net An initial first-order reaction may occur at lower temperatures (e.g., 50°C–100°C), followed by parallel autocatalytic reactions associated with the reactivity of the cis- and trans-LDO isomers at higher temperatures. researchgate.net DSC can be used to determine the activation energies for these different stages. For example, the initial stage might have an activation energy of around 63.3 kJ/mol, which can increase to approximately 80 kJ/mol in later stages due to diffusion limitations. researchgate.net
Interactive Table:
Table 2: DSC Data for Limonene Dioxide Curing with Different Hardeners| Hardener | Glass Transition Temperature (Tg) (°C) | Reference |
| Phthalic Anhydride (PA) | 82 | researchgate.net |
| 4,4'-Methylenediamine (MDA) | 61 | researchgate.net |
| Tetramethylenetriamine (TETA) | Not specified | researchgate.net |
| Glutaric Anhydride | Not specified, but resulted in high mechanical properties | acs.org |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Varied with curing conditions | researchgate.net |
The data in the table above is sourced from references researchgate.netresearchgate.netacs.org.
Computational Chemistry and Molecular Modeling of Trans Limonene Oxide Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful quantum-mechanical method for investigating the reaction mechanisms of trans-(-)-limonene oxide. researchgate.netresearchgate.netresearchgate.net By calculating the electronic structure and energies of reactants, transition states, and products, DFT can predict reaction pathways, activation energies, and the selectivity of chemical transformations.
The epoxide ring of trans-(-)-limonene oxide is the primary site of its reactivity. DFT calculations have been instrumental in understanding the energetics of its ring-opening reactions. For instance, in the isomerization of limonene (B3431351) epoxide to dihydrocarvone (B1202640), DFT calculations have been used to determine the activation energies for the formation of cis- and trans-dihydrocarvone, which were found to be 41.1 kJ/mol and 162 kJ/mol, respectively. abo.fi The rate-determining step was identified as the formation of a carbocation, with a calculated activation energy of 234 kJ/mol. abo.fi
Studies have also shown that the transition state for the nucleophilic attack on the cis-isomer of limonene oxide often involves a higher energy "boat-like" conformation, making the trans-isomer more reactive in many cases. nih.govresearchgate.netresearchgate.net For example, the activation energy for nucleophilic attack on cis-limonene oxide is approximately 5 kcal/mol higher than for the trans-isomer due to steric hindrance. This difference in activation energy forms the basis for the kinetic resolution of cis/trans mixtures. researchgate.netsmolecule.com The reaction of trans-(-)-limonene oxide with nucleophiles, such as amines, typically proceeds via a chair-like transition state, which is energetically more favorable. nih.govsmolecule.com
| Reaction | Isomer | Activation Energy (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Isomerization to cis-dihydrocarvone | cis-Limonene oxide | 41.1 | DFT | abo.fi |
| Isomerization to trans-dihydrocarvone | trans-Limonene oxide | 162 | DFT | abo.fi |
| Carbocation formation (rate-determining step) | Limonene oxide | 234 | DFT | abo.fi |
| Nucleophilic attack (relative to trans) | cis-Limonene oxide | ~20.9 (5 kcal/mol) | DFT (B3LYP/6-31G*) |
DFT calculations have been successfully employed to predict the regioselectivity and diastereoselectivity of reactions involving trans-(-)-limonene oxide. researchgate.netresearchgate.netresearchgate.net For example, in the aminolysis of limonene oxide, DFT studies have helped to explain the experimental observation that nucleophilic attack by amines preferentially occurs at the less sterically hindered C-2 position of the trans-isomer. nih.gov This selectivity is a key aspect of the kinetic resolution of cis- and trans-limonene oxide mixtures. researchgate.net
In the reaction of a mixture of cis- and trans-limonene oxide with secondary amines in the presence of water, it has been shown that the β-amino alcohol derived from the trans-isomer is the major product, while the cis-isomer remains largely unreacted. researchgate.net Conversely, when a carbamate (B1207046) is used, the cis-isomer is selectively hydrolyzed, leaving the trans-isomer unreacted. researchgate.netresearchgate.net DFT calculations can rationalize these outcomes by modeling the transition state energies for the different reaction pathways. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is another valuable tool used in conjunction with DFT to understand the reactivity of trans-(-)-limonene oxide. researchgate.netresearchgate.netresearchgate.net FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals can predict the feasibility and selectivity of a reaction.
In the context of trans-(-)-limonene oxide, FMO analysis helps to identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com For instance, the analysis of HOMO and LUMO energies can explain why certain nucleophiles react preferentially with the trans-isomer and at a specific carbon atom of the epoxide ring. researchgate.netresearchgate.netresearchgate.net Studies have used FMO theory to explain the regioselectivity observed in the reaction between limonene oxide and various nucleophiles. researchgate.netresearchgate.net
| Reactant A | Reactant B | Interaction Studied | Key Finding | Reference |
|---|---|---|---|---|
| trans-(-)-Limonene Oxide | Secondary Amine | Regioselectivity of nucleophilic attack | FMO analysis helps explain preferential attack at the less hindered carbon of the epoxide. | researchgate.net |
| cis/trans-Limonene Oxide Mixture | Water/Carbamate | Selective hydrolysis | FMO theory aids in understanding the selective reaction of the cis-isomer. | researchgate.netresearchgate.net |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of trans-(-)-limonene oxide and its interactions with other molecules over time. These simulations are particularly useful for studying intermolecular forces, such as hydrogen bonding and van der Waals interactions, which can significantly influence the conformation and reactivity of the molecule.
MD simulations can be used to model the interaction of trans-(-)-limonene oxide with solvents, catalysts, or biological macromolecules. For example, simulations could be employed to study the binding of trans-(-)-limonene oxide within the active site of an enzyme or its aggregation behavior in different media. While specific MD simulation studies focusing solely on trans-(-)-limonene oxide are not extensively detailed in the provided context, the methodology is highly applicable to understanding its behavior in complex systems.
Biological Activity and Mechanistic Investigations of Trans Limonene Oxide and Its Derivatives Excluding Clinical Human Trials
In Vitro Antimicrobial and Antifungal Efficacy Studies
There is a notable lack of specific studies detailing the in vitro antimicrobial and antifungal efficacy of purified trans-(-)-limonene oxide against pathogenic microorganisms. While research has been conducted on limonene (B3431351) and essential oils containing limonene oxides (as a mix of isomers), these findings cannot be directly and exclusively attributed to the trans-(-)- isomer.
Specific data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for trans-(-)-limonene oxide against specific pathogenic bacteria and fungi, are not available in the reviewed scientific literature. Research has largely focused on the broader category of limonene or essential oils rich in limonene.
The precise cellular and molecular mechanisms of action for trans-(-)-limonene oxide have not been specifically elucidated. For the broader class of monoterpenes, including limonene, a primary mechanism of antimicrobial action is the disruption of microbial cell membranes. This is attributed to their lipophilic nature, which allows them to partition into the lipid bilayer, leading to a loss of membrane integrity and function. However, studies confirming this specific mechanism for the trans-(-)-limonene oxide isomer are not available.
Antiproliferative Effects on Cancer Cell Lines (In Vitro Studies)
Detailed in vitro studies on the antiproliferative effects of trans-(-)-limonene oxide on specific cancer cell lines are not present in the available scientific literature. While the parent compound, d-limonene, has demonstrated antiproliferative properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines, it is not scientifically accurate to extrapolate these findings to its specific epoxide derivative without direct experimental evidence. nih.govnih.govresearchgate.netresearchgate.net
There is no specific information available regarding the ability of trans-(-)-limonene oxide to induce apoptosis or modulate the cell cycle in cancer cells. Studies on limonene have shown it can induce apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio. nih.govnih.govresearchgate.netresearchgate.net However, research has not yet investigated whether trans-(-)-limonene oxide initiates these or other apoptotic pathways.
Specific structure-activity relationship (SAR) studies that delineate the bioactivity of trans-(-)-limonene oxide and its derivatives are not well-documented. Understanding how the trans-epoxide group at the 1,2-position influences antimicrobial or antiproliferative activity compared to the cis-isomer or the parent limonene molecule requires dedicated comparative studies that have not been published.
Enzymatic Degradation and Biotransformation Pathways in Microorganisms
The biotransformation of limonene by various microorganisms has been a subject of research, with some pathways involving the formation of limonene-1,2-epoxide (B132270) as an intermediate. The bacterium Rhodococcus erythropolis DCL14 is known to possess a degradation pathway for limonene that is initiated by a limonene 1,2-monooxygenase, which forms limonene-1,2-epoxide. nih.gov This epoxide is then hydrolyzed by a specific enzyme, limonene-1,2-epoxide hydrolase, to limonene-1,2-diol. nih.govwikipedia.org While this pathway involves a limonene oxide, the literature does not consistently specify the stereochemistry of the epoxide intermediate as exclusively trans-(-)-.
Another microorganism, Rhodococcus opacus PWD4, when grown on toluene, can convert d-limonene to (+)-trans-carveol through a hydroxylation reaction, indicating enzymatic machinery capable of stereospecific transformations of the limonene scaffold. nih.gov However, direct enzymatic degradation pathways specifically for exogenously supplied trans-(-)-limonene oxide in microorganisms have not been detailed.
Limonene-1,2-Epoxide Hydrolase (LEH) Activity and Specificity
Limonene-1,2-epoxide hydrolase (LEH) is an enzyme that catalyzes the hydrolysis of the epoxide ring of limonene-1,2-epoxide to form limonene-1,2-diol. wikipedia.orgnih.gov This enzyme, particularly from the bacterium Rhodococcus erythropolis DCL14, has been identified as belonging to a novel class of epoxide hydrolases. nih.gov This classification is based on its low molecular mass, unique amino acid sequence, distinct pH profile, and its resistance to certain inhibitors. nih.gov
The LEH from R. erythropolis is a monomeric, cytoplasmic enzyme with a molecular weight of 17 kDa. nih.gov It operates optimally at a pH of 7.0 and a temperature of 50°C, and its activity does not depend on any cofactors. nih.gov The enzyme demonstrates notable stereoselectivity. When presented with a racemic mixture of limonene oxide, LEH selectively produces pure enantiomers of the corresponding diol. wikipedia.org Specifically, for a substrate with an R configuration at the C-4 position, such as (+)-limonene oxide, the resulting product is (1S,2S,4R)-limonene-1,2-diol, regardless of whether the epoxide ring is in a cis or trans configuration. wikipedia.org
LEH exhibits a narrow substrate range, indicating high specificity. nih.gov Its primary substrate is limonene-1,2-epoxide. nih.govmonarchinitiative.org However, it also shows activity towards other structurally similar epoxides. nih.govmonarchinitiative.org
| Substrate | Enzymatic Activity |
|---|---|
| Limonene-1,2-epoxide | Active |
| 1-Methylcyclohexene oxide | Active |
| Cyclohexene oxide | Active |
| Indene oxide | Active |
Data sourced from: nih.govmonarchinitiative.org
The hydrolytic mechanism of LEH is a one-step process where a water molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. wikipedia.org This attack leads to the opening of the three-membered ring and the formation of the vicinal diol. wikipedia.org Studies have shown that the nucleophilic attack preferentially occurs at the more substituted carbon of the epoxide. wikipedia.org
Microbial Catabolism of Limonene Oxide as a Carbon Source
Certain microorganisms can utilize monoterpenes like limonene as their sole source of carbon and energy. wikipedia.orgnih.gov The bacterium Rhodococcus erythropolis DCL14, for instance, has a specific metabolic pathway to degrade limonene. wikipedia.orgnih.gov A key step in this pathway is the conversion of limonene-1,2-epoxide, an intermediate, into limonene-1,2-diol, a reaction catalyzed by the Limonene-1,2-epoxide hydrolase (LEH). nih.gov
The expression of the LEH enzyme in R. erythropolis is inducible. nih.gov The presence of monoterpenes in the growth medium significantly increases the enzymatic activity, suggesting a regulatory mechanism that activates the degradation pathway when its substrate is available. nih.gov Growth on the (+)-isomers of terpenes has been observed to result in higher LEH activity compared to growth on the (–)-isomers. nih.gov It has been calculated that LEH can constitute up to 2% of the total soluble cellular protein in (+)-limonene-grown cells, indicating its importance in the organism's metabolism. nih.gov
| Carbon Source | Relative LEH Activity Increase (Fold) |
|---|---|
| Monoterpenes | 10- to 100-fold |
| (+)-isomers of terpenes | Higher than (-)-isomers |
Data sourced from: nih.gov
The degradation pathway in R. erythropolis DCL14 initiates with the epoxidation of limonene at the 1,2-position to form limonene-1,2-epoxide. nih.gov Subsequently, LEH hydrolyzes this epoxide to limonene-1,2-diol, which is further metabolized by the bacterium. wikipedia.orgnih.gov This biocatalytic conversion is a critical step for detoxifying the reactive epoxide intermediate and channeling the carbon skeleton into the central metabolism of the cell. nih.gov
Environmental Fate and Transformation of Limonene Oxides
Abiotic Degradation Pathways (e.g., Hydrolysis, Photo-oxidation)
Abiotic degradation of trans-(-)-limonene oxide primarily occurs through hydrolysis and photo-oxidation.
Hydrolysis: In aqueous environments, the epoxide ring of limonene (B3431351) oxide is susceptible to hydrolysis. The rate of this reaction is influenced by the pH of the water. Research on the aqueous phase reactions of atmospherically relevant monoterpene epoxides has provided kinetic data for the hydrolysis of both cis- and trans-limonene oxide. The hydrolysis of trans-limonene oxide under neutral conditions proceeds at a specific rate, which is significantly influenced by acid catalysis oberlin.edu.
One study reported that while the cis stereoisomer of limonene oxide hydrolyzes more rapidly than the trans form, both isomers exhibit similar hydrolysis rate constants under acid-catalyzed conditions oberlin.edu. It has been noted that in some experimental conditions, limonene oxides show remarkable stability with negligible hydrolysis observed over a 24-hour period under a range of pH and temperature conditions sci-hub.se. The primary product of limonene oxide hydrolysis is limonene-1,2-diol core.ac.uk.
| Compound | First-Order Rate Constant (k) in pure water (s⁻¹) | Second-Order Acid-Catalyzed Rate Constant (kH⁺) (M⁻¹s⁻¹) |
|---|---|---|
| cis-endo-limonene oxide | 4.86 x 10⁻⁵ (± 0.14 x 10⁻⁵) | 2.88 (± 0.35) |
| trans-endo-limonene oxide | 2.53 x 10⁻⁵ (± 0.04 x 10⁻⁵) | 1.25 (± 0.04) |
Photo-oxidation: Limonene oxide is a product of the photo-oxidation of limonene in the atmosphere copernicus.orgresearchgate.net. The reaction of limonene with hydroxyl (OH) radicals and ozone can lead to the formation of limonene oxide copernicus.org. While limonene itself is readily degraded by photocatalytic oxidation, particularly in the presence of catalysts like titanium dioxide (TiO2), this process can also selectively yield 1,2-limonene oxide under certain conditions qualitas1998.netrsc.orgmdpi.com. The photo-oxidation of limonene is a complex process that can result in various products, with the yield of specific products like formaldehyde (B43269) being dependent on factors such as the concentration of nitric oxide (NO) copernicus.orgresearchgate.net. While the formation of limonene oxide via photo-oxidation of limonene is well-documented, specific studies detailing the direct photo-oxidation of trans-(-)-limonene oxide in the environment are less common.
Microbial Biotransformation in Environmental Matrices (e.g., Soil, Water)
Microbial activity plays a crucial role in the transformation of limonene and its derivatives in soil and water. Several microorganisms are capable of metabolizing limonene, often through pathways that involve the formation of limonene oxide as an intermediate.
In soil, limonene is known to degrade rapidly, with its disappearance often following first-order kinetics nih.govnih.gov. This degradation is largely attributed to microbial biotransformation nih.gov. Various bacterial and fungal strains have been identified that can transform limonene into a range of oxygenated products core.ac.ukresearchgate.netscielo.org.co.
One notable pathway for D-limonene degradation is initiated by the epoxidation of the 1,2 C=C double bond to yield limonene 1,2-epoxide. This is then followed by hydrolysis to the corresponding diol core.ac.uk. For instance, the bacterium Rhodococcus erythropolis DCL14 has been shown to initiate the degradation of d-limonene through this epoxidation step core.ac.ukethz.ch. Fungi such as Cladosporium sp. and Corynespora cassiicola are also capable of producing limonene-1,2-diols from limonene, which is suggested to occur via the hydrolysis of an initially formed epoxide intermediate core.ac.uk.
The table below summarizes some of the microbial transformations of limonene that involve limonene oxide or its subsequent hydrolysis product, limonene-1,2-diol.
| Microorganism | Substrate | Key Transformation Product(s) | Environmental Matrix/Source |
|---|---|---|---|
| Rhodococcus erythropolis DCL14 | D-Limonene | Limonene-1,2-epoxide (B132270), Limonene-1,2-diol | Soil |
| Cladosporium sp. T7 | Limonene | trans-Limonene-1,2-diol, cis-Limonene-1,2-diol | - |
| Corynespora cassiicola DSM 62474 & DSM 62475 | D- and L-Limonene | Limonene-1,2-diols | - |
| Saccharomyces cerevisiae | Limonene | trans-Limonene oxide | - |
Limonene Oxide as a Metabolite or Transformation Product in Natural Processes
Limonene oxide is recognized as a metabolite or transformation product in the natural degradation of limonene researchgate.net. Its formation is a key step in both abiotic and biotic degradation pathways. In atmospheric chemistry, the oxidation of limonene leads to the formation of limonene oxide copernicus.org. In biological systems, the epoxidation of limonene to limonene oxide is a common initial step in the microbial catabolism of this monoterpene core.ac.ukethz.ch.
The presence of limonene oxide as an intermediate has been identified in various microorganisms. For example, studies on the biotransformation of limonene by fungi and bacteria have shown the formation of limonene-1,2-epoxide, which is then typically hydrolyzed to limonene-1,2-diol and further metabolized core.ac.uk. The identification of these metabolites helps to elucidate the complex pathways of limonene degradation in the environment.
Applications in Sustainable Materials Science and Catalysis Utilizing Trans Limonene Oxide
Development of Bio-based Polymers
The imperative to transition from a fossil fuel-based economy to a more sustainable, bio-based one has spurred extensive research into the utilization of renewable resources for polymer production. trans-(-)-Limonene oxide has emerged as a promising monomer for the creation of a variety of bio-polymers, including polycarbonates, non-isocyanate polyurethanes, and epoxy resins. The stereochemistry of the limonene (B3431351) oxide isomers plays a crucial role in determining the properties and performance of these materials.
Poly(limonene carbonate) Synthesis via Copolymerization with Carbon Dioxide
The copolymerization of epoxides with carbon dioxide (CO2) represents a highly attractive route for carbon capture and utilization, transforming a greenhouse gas into valuable polymeric materials. trans-(-)-Limonene oxide has been successfully employed in the synthesis of poly(limonene carbonate) (PLC), a bio-based polycarbonate with promising thermal and optical properties.
The ring-opening copolymerization of limonene oxide and CO2 is typically facilitated by homogeneous catalysts, with zinc and aluminum complexes being particularly effective. acs.orgresearchgate.net Research has shown that the stereochemistry of the limonene oxide monomer is critical for achieving high molecular weight polymers. Specifically, catalysts based on β-diiminate zinc acetate (B1210297) have demonstrated a remarkable selectivity for the trans-diastereomer of limonene oxide, leaving the cis-diastereomer largely unreacted. acs.org This selectivity is crucial for producing enantiomerically pure PLC. acs.org
The synthesis of high molecular weight PLC (>100 kDa) with a high content of the trans-isomer (>85%) has been achieved, resulting in a polymer with a high glass transition temperature (Tg) of 130 °C, excellent transparency (94% transmission), and high thermal stability (up to 240 °C with appropriate end-capping). rsc.orgrsc.org The ability to upscale both the monomer and polymer synthesis suggests a feasible pathway to industrial production. rsc.orgrsc.org
Table 1: Properties of Poly(limonene carbonate) Synthesized from trans-Limonene Oxide and CO2
| Property | Value | Source |
|---|---|---|
| Molecular Weight | >100 kDa | rsc.orgrsc.org |
| Glass Transition Temperature (Tg) | 130 °C | rsc.orgrsc.org |
| Optical Transmission | 94% | rsc.orgrsc.org |
| Haze | 0.75% | rsc.orgrsc.org |
Non-Isocyanate Polyurethanes (NIPUs) from Limonene Oxide Precursors
Conventional polyurethanes are synthesized from isocyanates, which are highly toxic and derived from petroleum. The development of non-isocyanate polyurethanes (NIPUs) from renewable resources is a key goal in sustainable polymer chemistry. Limonene oxide serves as a valuable precursor for the synthesis of NIPUs, offering a greener alternative to traditional methods. researchgate.netresearchgate.net
One common route to NIPUs involves the reaction of cyclic carbonates with amines. Limonene dioxide, obtained from the epoxidation of both double bonds in limonene, can be converted into limonene dicarbonate (B1257347). acs.org This dicarbonate can then be reacted with diamines to produce polyhydroxyurethanes, a type of NIPU. acs.org The presence of hydroxyl groups in the polymer backbone can lead to strong hydrogen bonding, which can enhance the thermal stability of the material. mdpi.com
Another approach involves the synthesis of cyclic carbamates from limonene oxide. researchgate.net For instance, β-amino alcohols can be synthesized through the aminolysis of the epoxide ring of (R)-(+)-limonene oxide, which can then be converted to cyclic carbamates. researchgate.net These monomers can undergo ring-opening polymerization to yield NIPUs. researchgate.net Terpene-based five-membered cyclic carbonates have also been synthesized from limonene and reacted with allylamine (B125299) in the presence of a thiourea (B124793) organocatalyst to produce renewable monomers for NIPU synthesis. kit.edu
Epoxy Resins and Thermosetting Materials from Limonene Dioxide Isomers
Epoxy resins are a critical class of thermosetting polymers with wide-ranging applications. The drive for sustainability has led to the exploration of bio-based alternatives to conventional petroleum-derived epoxy monomers like bisphenol A diglycidyl ether (BADGE). Limonene dioxide (LDO), a diepoxide derived from limonene, has been identified as a promising bio-based epoxy monomer. researchgate.netsci-hub.boxresearchgate.net
LDO is a mixture of four isomers, and research has revealed that the trans-isomers are significantly more reactive than the cis-isomers in curing reactions with amines. researchgate.netsci-hub.box This difference in reactivity is attributed to the stereochemistry of the epoxide groups. researchgate.netsci-hub.box When cured with polyamines, epoxy resins based on trans-LDO can form highly crosslinked networks. researchgate.net
Dynamic mechanical analysis of epoxy resins derived from trans-LDO isomers has shown a storage modulus of approximately 1 GPa at room temperature and a glass transition temperature (Tg) of 70 °C, demonstrating their potential as viable alternatives to petroleum-based epoxy monomers. researchgate.netsci-hub.box The further functionalization of limonene oxide can also lead to multi-functional epoxides for the creation of network polymers. nih.gov
Influence of Stereochemistry on Polymer Properties and Performance
The stereochemistry of limonene oxide and its derivatives has a profound impact on the polymerization process and the final properties of the resulting polymers. As highlighted in the preceding sections, the difference in reactivity between the cis and trans isomers of limonene dioxide is a recurring theme.
In the context of epoxy resins, the lower reactivity of the endocyclic epoxide group in the cis-isomers of LDO can lead to incomplete curing and the formation of polymers with lower crosslink densities when a mixture of isomers is used. researchgate.netresearchgate.net This can result in materials with thermoplastic-like behavior, which may be advantageous for recyclability but limits their application at high temperatures. researchgate.net Conversely, the use of pure trans-isomers allows for the formation of fully crosslinked thermosets with enhanced mechanical properties. researchgate.net
Similarly, in the synthesis of poly(limonene carbonate), the selective polymerization of the trans-isomer is key to achieving high molecular weights and desirable thermal properties. acs.orgrsc.orgrsc.org The stereochemical control during polymerization can also lead to stereocomplexation between enantiomeric polymer chains, which can further enhance the material's properties. bham.ac.uk A thorough understanding and control of the stereochemistry of limonene-based monomers are therefore essential for designing bio-based polymers with tailored properties and performance characteristics. bham.ac.uk
Role as Chiral Auxiliary and Ligand in Asymmetric Catalysis
The inherent chirality of trans-(-)-limonene oxide makes it a valuable tool in asymmetric catalysis, where it can be used as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.
Research has demonstrated that the trans-isomer of limonene oxide is more reactive towards nucleophilic substitution, allowing for its selective reaction in a mixture of cis and trans isomers. sci-hub.st This selective reactivity has been exploited in the synthesis of chiral auxiliaries. For example, the reaction of a mixture of limonene oxide isomers with nucleophilic amines can selectively open the epoxide ring of the trans-isomer, leaving the cis-isomer unreacted. researchgate.net
More recently, trans-limonene oxide has been utilized in the synthesis of Phosphorus Incorporation (Π) reagents. scispace.com These reagents are employed in the modular, scalable, and stereospecific synthesis of P-chiral phosphines and methylphosphonate (B1257008) oligonucleotides. scispace.com The adaptable phosphorus(V) scaffold of these reagents, derived from trans-limonene oxide, allows for the sequential addition of nucleophiles to create a variety of enantiopure carbon-phosphorus building blocks. scispace.com This methodology provides a powerful tool for accessing valuable chiral phosphorus compounds.
Bio-based Chemical Feedstocks and Value-Added Products
trans-(-)-Limonene oxide is derived from limonene, a monoterpene that is abundantly available as a byproduct of the citrus industry. mdpi.com This makes it a readily accessible and renewable chemical feedstock, providing a sustainable alternative to petroleum-based starting materials. The conversion of limonene into limonene oxide and other derivatives is a key aspect of the emerging "limonene biorefinery" concept, which aims to transform this natural resource into a wide range of value-added products. mdpi.com
The applications of trans-(-)-limonene oxide extend beyond the synthesis of polymers and its use in catalysis. Its derivatives are being explored for their potential in various fields. For instance, the hydrolysis of limonene oxide can produce 1,2-diols, which are important building blocks in organic synthesis. thieme-connect.de Furthermore, derivatives of limonene oxide have been investigated for their potential biological activities.
The utilization of trans-(-)-limonene oxide as a bio-based feedstock contributes to the development of a circular economy by valorizing waste streams from the food industry. Its conversion into high-performance polymers, fine chemicals, and specialty products showcases the potential of biomass to replace fossil fuels and create a more sustainable chemical industry. The fully bio-based ether, polylimonene oxide (PLO), has also been synthesized and explored as a sustainable polymeric additive for other bio-based polymers like polylactic acid (PLA). rsc.org
Q & A
Q. How can the synthesis of trans-(-)-limonene oxide from limonene be optimized to maximize selectivity for the trans isomer?
The selectivity for trans-(-)-limonene oxide during epoxidation depends on reaction conditions such as oxidants, catalysts, and solvents. For example, using hydrogen peroxide (H₂O₂) as an oxidant with alumina catalysts in ethyl acetate solvent has been shown to improve efficiency and selectivity . Kinetic studies (e.g., time-dependent selectivity curves in Figure 4 of ) reveal that shorter reaction times may favor monoepoxides like trans-(-)-limonene oxide over di-epoxides or other byproducts . Solvent polarity and catalyst type (e.g., Metal-Salen complexes) also play critical roles in stabilizing transition states that favor the trans configuration .
Q. What analytical methods are most effective for distinguishing trans-(-)-limonene oxide from its cis isomer in reaction mixtures?
Gas chromatography-mass spectrometry (GC-MS) with chiral columns is widely used to separate and quantify cis/trans isomers due to their similar molecular weights but distinct retention times . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, can differentiate isomers based on stereochemical shifts in ring-opening reactions or coupling constants . For example, the coupling constants of protons adjacent to the epoxide ring differ between cis and trans configurations due to spatial constraints .
Q. How does storage condition influence the stability of trans-(-)-limonene oxide in laboratory settings?
trans-(-)-limonene oxide is prone to autoxidation upon exposure to air, forming allergenic hydroperoxides. Storage under inert gas (e.g., nitrogen) at low temperatures (-20°C) in amber vials can mitigate degradation . Regular purity checks via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended to monitor oxidation byproducts .
Advanced Research Questions
Q. What statistical approaches are suitable for analyzing conflicting data in limonene oxide synthesis optimization?
Multivariate experimental design (e.g., factorial or response surface methodology) combined with ANOVA can identify significant factors (e.g., oxidant type, catalyst loading) and interactions affecting selectivity . For example, a 95% confidence level analysis in revealed that NaOCl as an oxidant significantly increased carveol formation, while PhIO favored trans-(-)-limonene oxide. Principal component analysis (PCA) may also resolve correlations between variables in complex datasets, such as solvent polarity and reaction time .
Q. How can trans-(-)-limonene oxide be utilized in polymer chemistry, and what are the mechanistic implications of its stereochemistry?
The trans isomer undergoes ring-opening polymerization (ROP) with CO₂ to form poly(limonene carbonate), a biodegradable polymer. The stereochemistry of the epoxide dictates polymer crystallinity and thermal stability. For instance, trans-(-)-limonene oxide produces polymers with higher glass transition temperatures (Tg) than its cis counterpart due to reduced steric hindrance during chain propagation . Mechanistic studies using DFT calculations or in-situ FTIR can elucidate the role of stereochemistry in catalyst binding and CO₂ insertion .
Q. What advanced computational tools are available to model oxygen-related challenges in biocatalytic oxidation of limonene to trans-(-)-limonene oxide?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can predict enzyme-substrate interactions at atomic resolution, particularly for oxygen-dependent enzymes like cytochrome P450 . Tools like Rosetta or AutoDock enable virtual screening of enzyme mutants for improved oxygen tolerance. For example, engineering residues near the active site of limonene epoxide hydrolase could enhance stability under industrial oxygen levels .
Q. How can mass spectrometry (MS) techniques resolve complex oxidation byproducts of trans-(-)-limonene oxide in environmental or biological systems?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can identify oxidation products by exact mass and fragmentation patterns. For example, used HRMS to classify 1,138 formulas from oxidized limonene into three groups based on m/z ranges and oxidation degrees. Tandem MS (MS/MS) with collision-induced dissociation (CID) further clarifies structural isomers and adducts .
Methodological Notes
- Synthesis Optimization : Prioritize oxidants like H₂O₂ or NaOCl with Metal-Salen catalysts for higher trans-isomer yields .
- Data Analysis : Use PCA to resolve multicollinearity in variables affecting selectivity .
- Polymerization : Monitor CO₂ pressure and catalyst choice (e.g., Zn-Co(III) complexes) to tune polymer properties .
- Stability Testing : Pair GC-MS with accelerated aging studies to predict shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
